molecular formula C12H12N2O B2865998 1-(1-benzyl-1H-pyrazol-5-yl)ethan-1-one CAS No. 1367941-69-2

1-(1-benzyl-1H-pyrazol-5-yl)ethan-1-one

Cat. No. B2865998
CAS RN: 1367941-69-2
M. Wt: 200.241
InChI Key: WJNPQIHFGLHIDL-UHFFFAOYSA-N
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Description

“1-(1-benzyl-1H-pyrazol-5-yl)ethan-1-one” is a chemical compound . It is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives has been widely studied. For instance, Hadizadeh et al. synthesized a similar compound, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid, and evaluated its antihypertensive potential in rats .


Molecular Structure Analysis

The molecular structure of “1-(1-benzyl-1H-pyrazol-5-yl)ethan-1-one” can be analyzed based on its InChI code . The InChI code provides a standard way to encode the molecular structure using text, which can be helpful for comparing and analyzing different molecules.

Scientific Research Applications

Synthesis of 1,3,5-Trisubstituted Pyrazoles

Pyrazoles are significant in medicinal chemistry due to their biological activities. The compound can be used as a precursor for the synthesis of 1,3,5-trisubstituted pyrazoles, which have applications ranging from antitumor to anti-inflammatory treatments .

Fluorescence Properties and Metal Ion Detection

1-(2-benzylpyrazol-3-yl)ethanone derivatives exhibit fluorescence properties that can be utilized in the detection of metal ions, such as silver (Ag+), which is crucial in environmental monitoring and biomedical applications .

Supramolecular Chemistry

The structural versatility of pyrazole derivatives allows them to form complex supramolecular structures. These structures can be studied to understand the influence of small changes on the supramolecular environment, which is valuable in the design of new materials .

Anti-tubercular Agents

Certain analogs of the compound have shown promise as anti-tubercular agents. Their synthesis and evaluation against M. tuberculosis could lead to the development of new treatments for tuberculosis .

Antidepressant and Anticonvulsant Activities

Pyrazole derivatives, including those related to the compound , have been identified as potential antidepressants and anticonvulsants. This opens up avenues for the development of new drugs in these therapeutic categories .

Anti-Parkinsonian Agents

Derivatives of 1-(2-benzylpyrazol-3-yl)ethanone have been designed and synthesized as potential anti-Parkinsonian agents. These compounds have shown activity in alleviating symptoms in animal models, suggesting their therapeutic potential .

Future Directions

The future directions for the research and development of “1-(1-benzyl-1H-pyrazol-5-yl)ethan-1-one” and its derivatives could involve exploring their potential therapeutic applications, given the broad range of biological activities exhibited by pyrazole derivatives . Further studies could also focus on optimizing the synthesis process and investigating the detailed mechanism of action of these compounds.

properties

IUPAC Name

1-(2-benzylpyrazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10(15)12-7-8-13-14(12)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNPQIHFGLHIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=NN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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